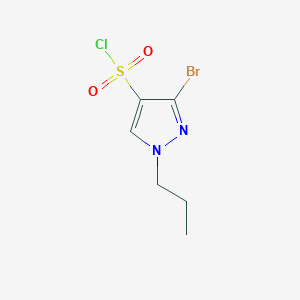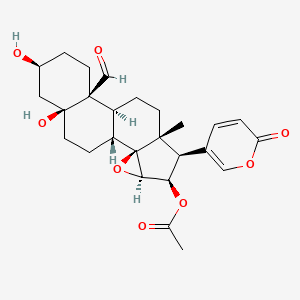
Ethyl 4-(methoxymethyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(methoxymethyl)piperidine-4-carboxylate is a chemical compound . Its molecular formula is C10H19NO3 . It is a hydrochloride salt with a molecular weight of 237.73 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H19NO3.ClH/c1-3-14-9(12)10(8-13-2)4-6-11-7-5-10;/h11H,3-8H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s molecular weight is 237.73 , and its molecular formula is C10H20ClNO3 .Scientific Research Applications
Palladium-Catalyzed Aminocarbonylation
Ethyl 4-(methoxymethyl)piperidine-4-carboxylate derivatives have been utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This process involves the transformation of iodobenzene and iodoalkenes to carboxamides and ketocarboxamides under varying conditions, demonstrating the compound's utility in synthesizing complex organic structures (Takács et al., 2014).
Synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride
The compound has been used as a starting material in the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, showcasing its role in the preparation of intermediates with potential pharmaceutical applications. This synthesis pathway highlights the compound's significance in facilitating the creation of biologically active molecules (Zheng Rui, 2010).
Electrochemical Oxidation Studies
This compound derivatives have been explored for their electrochemical oxidation properties. Studies have focused on the anodic methoxylation of piperidine derivatives, providing insights into the compound's electrochemical behavior and its potential applications in synthetic organic electrochemistry (Golub & Becker, 2015).
Practical Synthesis of Key Intermediates
A practical synthesis approach for ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate of cisapride, has been developed starting from this compound. This synthesis route emphasizes the compound's role in the efficient production of significant pharmaceutical intermediates (Kim et al., 2001).
Antimicrobial Activity Studies
The compound and its derivatives have been investigated for their antimicrobial activities. Research focusing on new pyridine derivatives starting from this compound has shown variable and modest activity against bacterial and fungal strains, highlighting its potential utility in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
ethyl 4-(methoxymethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-3-14-9(12)10(8-13-2)4-6-11-7-5-10/h11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPADXPWSLLHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl ((3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methyl)carbamate](/img/structure/B2686567.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid](/img/structure/B2686569.png)
![2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid](/img/structure/B2686570.png)

![3-[(2-chlorobenzyl)sulfonyl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole](/img/structure/B2686574.png)
![8-(4-fluorobenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2686576.png)



